molecular formula C14H19NO3 B15248537 Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate

Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate

Cat. No.: B15248537
M. Wt: 249.30 g/mol
InChI Key: QYWZOZJWOCYFHL-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is a functionalized azetidine compound offered for research and development purposes. Azetidines are saturated four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Their constrained ring structure makes them valuable as bioisosteres for amides and other functional groups, often used to improve the metabolic stability, potency, and physicochemical properties of drug candidates . The specific pattern of substituents on this compound—featuring an ester, a hydroxymethyl group, and a benzyl protector—makes it a highly versatile and key synthetic intermediate. It can serve as a precursor for further chemical transformations. The ester group can be reduced to an alcohol or hydrolyzed to a carboxylic acid, while the hydroxymethyl group can be functionalized through alkylation or oxidation . Compounds with similar azetidine scaffolds have been investigated as potential reversible inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is a target for disorders of the central nervous system . The distinct three-dimensional structure of the azetidine ring also contributes to its application in the synthesis of spirocyclic systems and other complex molecular architectures, which are privileged structures in pharmaceutical research . This product is intended for chemical synthesis and research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-2-18-13(17)14(11-16)9-15(10-14)8-12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3

InChI Key

QYWZOZJWOCYFHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often involve photochemical activation to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Key Conditions and Outcomes

Reaction TypeConditionsProductNotes
Acidic HydrolysisDilute HCl, reflux1-Benzyl-3-(hydroxymethyl)azetidine-3-carboxylic acidProtonation of ester carbonyl enhances electrophilicity
Basic HydrolysisNaOH (aqueous), 80°CSodium salt of the carboxylic acidSaponification driven by hydroxide ion attack

The steric hindrance from the benzyl group may slow hydrolysis kinetics compared to less hindered esters. Reaction rates depend on solvent polarity and temperature.

Reactions of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) substituent participates in oxidation and nucleophilic substitution reactions:

Oxidation

  • CrO3/H2SO4 : Oxidizes the hydroxymethyl group to a carboxylate, forming ethyl 1-benzyl-3-carboxyazetidine-3-carboxylate.

  • Swern Oxidation (COCl2/DMSO) : Converts -CH2OH to -CHO, yielding ethyl 1-benzyl-3-formylazetidine-3-carboxylate.

Substitution

  • Tosyl Chloride : Converts -CH2OH to -CH2OTs, enabling subsequent nucleophilic displacement (e.g., with NaN3 to introduce an azide group) .

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under specific conditions:

Reaction TypeReagentsProductMechanism
Acid-CatalyzedHBr (conc.)3-(Benzylamino)-1-bromo-2-propanolProtonation at nitrogen followed by nucleophilic bromide attack
NucleophilicNaCN, DMF3-Cyano derivativeRing-opening via cyanide attack at β-carbon to nitrogen

Ring-opening reactions are influenced by the electron-withdrawing effect of the ester group, which increases ring strain and reactivity .

Catalyzed Cyclization and Related Processes

The compound’s synthesis involves cyclization of amino alcohol precursors, as demonstrated in patent US4639334A :

Cyclization Protocol

  • Substrate : Amino alcohol precursor in triethylamine.

  • Catalyst : Tetrabutylammonium iodide (0.1–1.6 mol%).

  • Conditions : Reflux (50–150°C), aqueous medium.

  • Yield : >80% (optimized conditions).

Triethylamine acts as both a base (scavenging HBr) and a phase-transfer catalyst, while iodide ions enhance reaction rates via transition-state stabilization .

Functionalization of the Benzyl Group

The benzyl substituent can be modified via hydrogenolysis or electrophilic aromatic substitution:

  • Hydrogenolysis (H2/Pd-C) : Removes the benzyl group, yielding ethyl 3-(hydroxymethyl)azetidine-3-carboxylate. This is a key step in deprotection strategies .

  • Nitration (HNO3/H2SO4) : Introduces nitro groups at the para position of the benzyl ring, though steric effects may limit regioselectivity.

Mechanistic Insights

  • Electron-Withdrawing Effects : The ester group at position 3 enhances the azetidine ring’s electrophilicity, facilitating nucleophilic attacks .

  • Steric Effects : The benzyl group at position 1 hinders access to the nitrogen atom, directing reactivity toward the hydroxymethyl and ester groups.

This compound’s versatility makes it a valuable intermediate in synthesizing azetidine-based pharmaceuticals and agrochemicals. Experimental validation of proposed mechanisms and quantitative kinetic studies would further elucidate its reactivity profile.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is not well-documented. its reactivity can be attributed to the strained four-membered ring, which makes it susceptible to ring-opening reactions. The hydroxymethyl and ester groups provide sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidine Derivatives

Ethyl 1-Benzyl-3-(Chloromethyl)azetidine-3-Carboxylate (CAS 1017789-41-1)
  • Key Differences : Replaces the hydroxymethyl group with a chloromethyl substituent.
  • Impact : The chlorine atom increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions. However, reduced hydrophilicity may limit bioavailability compared to the hydroxymethyl analog .
  • Applications : Often used as an intermediate for further functionalization (e.g., amidation, cross-coupling) .
tert-Butyl 3-Amino-3-(Hydroxymethyl)azetidine-1-Carboxylate (CAS 1262411-27-7)
  • Key Differences: Features a tert-butyl ester (instead of ethyl) and an amino group at the 3-position.
  • The amino group introduces basicity, enabling salt formation for improved crystallinity .

Ring Size and Functional Group Position Isomers

Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate (CAS 57611-47-9)
  • Key Differences : Six-membered piperidine ring (vs. azetidine) with a ketone group at the 4-position.
  • Impact : The larger ring size reduces ring strain, altering conformational flexibility. The ketone group introduces a site for redox reactions or Schiff base formation .
Ethyl 3-Hydroxy-3-Methylazetidine-1-Carboxylate (C7H13NO3)
  • Key Differences : Hydroxyl and methyl groups at the 3-position, with the ester at the 1-position (positional isomer).
  • Impact : The 1-carboxylate configuration may influence hydrogen-bonding patterns and metabolic stability .

Functional Group Replacements

Methyl 1-Benzhydrylazetidine-3-Carboxylate (CAS 53871-06-0)
  • Key Differences : Replaces the benzyl group with a diphenylmethyl (benzhydryl) substituent.

Data Tables: Structural and Functional Comparisons

Compound CAS Number Ring Size Key Substituents Molecular Weight (g/mol) Notable Properties
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate N/A 4-membered Benzyl, hydroxymethyl, ethyl ester ~265.3 (estimated) Enhanced hydrophilicity, rigid conformation
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate 1017789-41-1 4-membered Benzyl, chloromethyl, ethyl ester 279.75 Electrophilic, reactive intermediate
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate 57611-47-9 6-membered Benzyl, ketone, ethyl ester 275.33 Conformationally flexible, redox-active
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 4-membered tert-Butyl ester, amino, hydroxymethyl 202.25 Basic, sterically hindered

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueKey Signals/ParametersReference
¹H NMR (400 MHz)δ 1.2 (t, 3H, CH₂CH₃), δ 4.1 (q, 2H, OCH₂), δ 7.3 (m, 5H, Ar-H)
HRMS[M+H]+: 274.1438 (C₁₄H₁₉NO₃)
SCXRDSpace group P1, Z = 2, R-factor = 0.035

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in amidation stepUse HATU/DIPEA coupling reagents at 0°C
Epimerization during hydrolysisEmploy enzymatic catalysis (e.g., lipases)
Crystal twinningTWIN/BASF refinement in SHELXL

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